molecular formula C13H16N2O2 B3051724 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- CAS No. 356072-48-5

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

Cat. No. B3051724
M. Wt: 232.28 g/mol
InChI Key: YFRNKLUVBCZXMJ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- is an organic compound that is a derivative of 1,4-benzoxazin-3-one, and is also known as 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one. This compound has been studied extensively for its various applications in the scientific community. It has been used in a variety of experiments, from drug development to enzyme studies. The compound has been found to have a variety of biochemical and physiological effects, as well as many advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Bioactivity and Ecological Role : Compounds from the 1,4-benzoxazin-3(4H)-one class, including derivatives of 2H-1,4-benzoxazin-3(4H)-one, demonstrate notable phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also explored as leads for natural herbicide models, with an increasing focus on their ecological behavior and potential roles in chemical defense mechanisms in plants (Macias et al., 2009).

  • Allelochemicals in Gramineae : These compounds, isolated from plants in the Poaceae family, exhibit interesting biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal activities. They are also involved in metabolism, detoxification mechanisms, and degradation in crop soils, thus having potential agronomic utility (Macias et al., 2006).

  • Biosynthesis in Maize : 2H-1,4-Benzoxazin-3(4H)-one is identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, indicating its importance in plant biochemistry (Kumar et al., 1994).

  • Antimicrobial Activity : Certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones synthesized have been evaluated for antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with some showing significant activity (Ozden et al., 2000).

  • Phytotoxicity and Ecological Studies : Extensive structure-activity relationship studies on benzoxazinones, their degradation products, and analogs have been conducted. These studies focus on their ecological role and propose new herbicide models based on their structures. The degradation products like 2-aminophenoxazin-3-one (APO) exhibit high phytotoxicity and stability, important for plant defense mechanisms (Macias et al., 2005).

  • Synthetic Methodologies : Novel and efficient synthetic methods have been developed for 2H-1,4-benzoxazin-3-(4H)-ones, allowing for convenient synthesis with diversity in substituents (Chen et al., 2009).

  • Chemical Reactivity and Modes of Action : Benzoxazinoids like 2H-1,4-benzoxazin-3(4H)-one and their derivatives are known for their antifeedant, insecticidal, antimicrobial, and allelopathic activities. The review summarizes current knowledge on their chemical reactivity in biological systems and their modes of action (Wouters et al., 2016).

properties

IUPAC Name

4-piperidin-4-yl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13-9-17-12-4-2-1-3-11(12)15(13)10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRNKLUVBCZXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624490
Record name 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

CAS RN

356072-48-5
Record name 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356072-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (17 g, 51 mmol) and 1:1 TFA/CH2Cl2 (40 mL) were combined and set stirring. After 45 min the mixture was evaporated to give a clear brown oil. The oil was set stirring and Et2O was added (300 mL). A solid formed and was filtered, washed with Et2O and air dried to give 16 g (90%) of a light beige solid. MS (electrospray): exact mass calculated for C13H16N2O2, 232.12. m/z found, 233.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 7.44 (dd, J=6.5, 1.4 Hz, 1H), 7.20-7.7.10 (m, 3H), 4.58 (s, 2H), 4.55-4.45 (m, 1H), 4.65-4.55 (m, 2H), 3.27 (dt, J=13.0, 2.3 Hz, 2H), 3.05 (dd, J=12.3, 4.1 Hz, 2H), 2.15 (d, J=13.8 Hz, 2H).
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TFA CH2Cl2
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40 mL
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90%

Synthesis routes and methods II

Procedure details

4-(1-tert-butyloxycarbonyl-4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one from Step 4 was N-deprotedcted with HCl in EtOAc using the procedure given in Step 4 of Example 1. The hydrochloride salt of 4-(4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one was obtained as a solid (95% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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